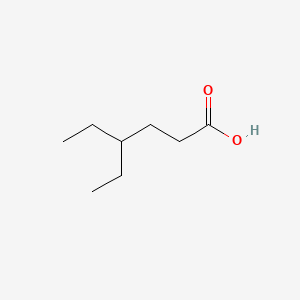

Hexanoic acid, 4-ethyl-

概要

説明

4-ethyl-hexanoic acid is a medium-chain fatty acid.

科学的研究の応用

Plant Growth Regulation

Hexanoic acid derivatives, like hexanoic acid 2-(diethylamino)ethyl ester (DA-6), have been synthesized and studied for their applications as plant growth regulators. The synthesis process using cation resin as a catalyst has been optimized, with DA-6 showing promise in promoting vegetable growth and increasing agricultural output (Zhao Qing-lan, 2007).

Catalysis and Chemical Synthesis

Biosynthetic Pathways

Research into the biosynthetic production of hexanoic acid has been conducted. For instance, a biosynthetic pathway for hexanoic acid production was constructed in yeast, Kluyveromyces marxianus, using a combination of genes from bacteria and yeast. This has implications for the production of hexanoic acid as a precursor for fine chemistry (Yuna Cheon et al., 2014).

Fuel Additives

Hexanoic acid derivatives have also been evaluated as potential additives for diesel fuel. The study of glycerol derivatives, synthesized from hexanoic acid, showed promising results in reducing emissions in diesel engines (Elena-Emilia Oprescu et al., 2014).

Analytical Chemistry

In analytical chemistry, hexanoic acid derivatives are analyzed for various applications. For example, gas chromatography-mass spectrometry (GC-MS) was used to analyze reaction liquids containing 2-acetyl-hexanoic acid ethyl ester, an important derivative of hexanoic acid used in anesthetics, spice, and medicine (W. Ming, 2007).

生化学分析

Biochemical Properties

Hexanoic acid, 4-ethyl- plays a significant role in biochemical reactions, particularly in the synthesis of esters. It interacts with enzymes such as lipases, which catalyze the esterification process. For instance, Candida antarctica lipase-B (CALB) is known to exhibit high substrate specificity for hexanoic acid, 4-ethyl-, facilitating its conversion into esters . These interactions are crucial for the production of flavor compounds in the food and beverage industry.

Cellular Effects

Hexanoic acid, 4-ethyl- influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in lipid metabolism and energy production. Additionally, hexanoic acid, 4-ethyl- can modulate cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of hexanoic acid, 4-ethyl- involves its binding interactions with biomolecules such as enzymes and receptors. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, hexanoic acid, 4-ethyl- can inhibit the activity of certain enzymes involved in fatty acid metabolism, leading to alterations in metabolic flux and energy production . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hexanoic acid, 4-ethyl- can change over time due to its stability and degradation. Studies have shown that hexanoic acid, 4-ethyl- is relatively stable under controlled conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to hexanoic acid, 4-ethyl- in in vitro or in vivo studies has been associated with alterations in cellular function and metabolism.

Dosage Effects in Animal Models

The effects of hexanoic acid, 4-ethyl- vary with different dosages in animal models. At low doses, it may have beneficial effects on lipid metabolism and energy production. At high doses, hexanoic acid, 4-ethyl- can exhibit toxic or adverse effects, including liver damage and disruptions in metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which hexanoic acid, 4-ethyl- exerts its optimal biochemical effects.

Metabolic Pathways

Hexanoic acid, 4-ethyl- is involved in various metabolic pathways, including fatty acid metabolism and energy production. It interacts with enzymes such as acyl-CoA synthetase, which catalyzes the activation of fatty acids for subsequent metabolic reactions . Additionally, hexanoic acid, 4-ethyl- can influence metabolic flux by modulating the activity of key enzymes and cofactors involved in lipid metabolism.

Transport and Distribution

Within cells and tissues, hexanoic acid, 4-ethyl- is transported and distributed through interactions with specific transporters and binding proteins. For example, fatty acid-binding proteins (FABPs) facilitate the intracellular transport of hexanoic acid, 4-ethyl-, ensuring its proper localization and accumulation . These interactions are essential for maintaining the biochemical activity and function of hexanoic acid, 4-ethyl-.

Subcellular Localization

Hexanoic acid, 4-ethyl- exhibits specific subcellular localization, which can affect its activity and function. It is often targeted to cellular compartments such as the mitochondria and endoplasmic reticulum, where it participates in metabolic reactions . Post-translational modifications and targeting signals play a crucial role in directing hexanoic acid, 4-ethyl- to these specific organelles, ensuring its proper function within the cell.

特性

IUPAC Name |

4-ethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-7(4-2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYXVWHRKCNYKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212200 | |

| Record name | Hexanoic acid, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6299-66-7 | |

| Record name | 4-Ethylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC44869 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ETHYLHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COT3ZV32XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

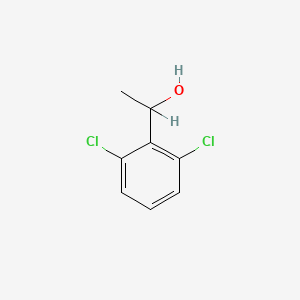

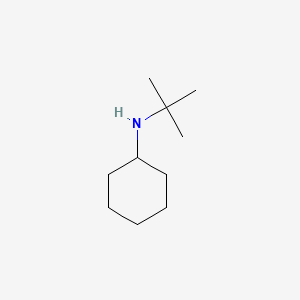

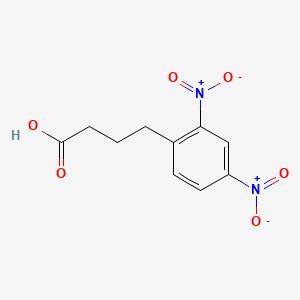

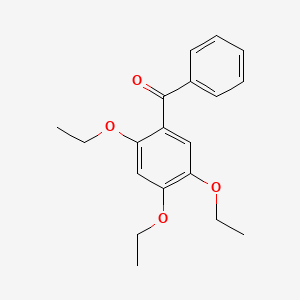

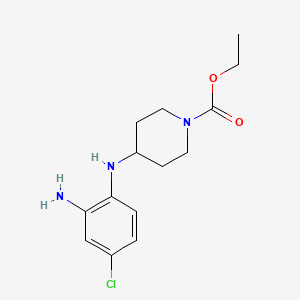

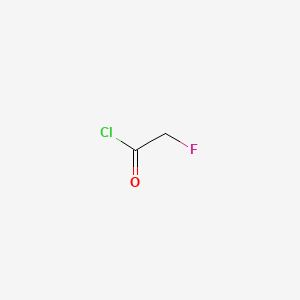

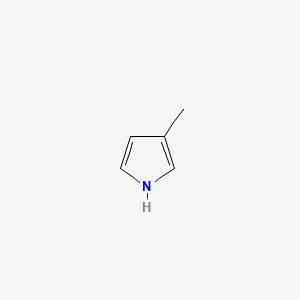

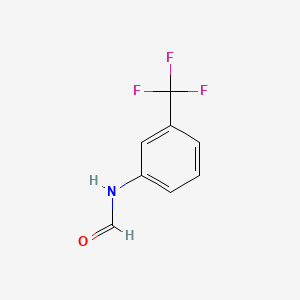

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。